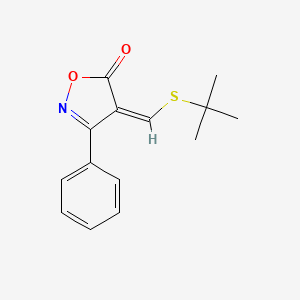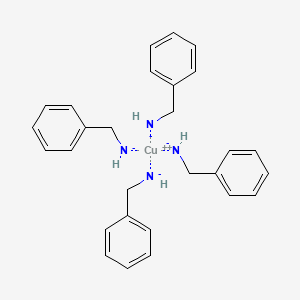
5-(((4-Bromo-5-(dimethylamino)furan-2-yl)methylene)amino)-2-chlorobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(((4-Bromo-5-(dimethylamino)furan-2-yl)methylene)amino)-2-chlorobenzoic acid is a synthetic organic compound characterized by its unique structure, which includes a furan ring substituted with bromine and dimethylamino groups, a benzoic acid moiety, and a methylene bridge linking the two
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(((4-Bromo-5-(dimethylamino)furan-2-yl)methylene)amino)-2-chlorobenzoic acid typically involves multiple steps:
Formation of the Furan Ring: The furan ring is synthesized through a series of reactions starting from a suitable precursor, such as furfural. Bromination is then carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position.
Introduction of the Dimethylamino Group: The dimethylamino group is introduced via a nucleophilic substitution reaction, often using dimethylamine in the presence of a base such as sodium hydride.
Coupling with Benzoic Acid Derivative: The furan derivative is then coupled with a 2-chlorobenzoic acid derivative through a condensation reaction, typically using a suitable coupling agent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Formation of the Methylene Bridge: The final step involves the formation of the methylene bridge, which can be achieved through a Knoevenagel condensation reaction using formaldehyde or a similar reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability, as well as advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitro group, if present, converting it to an amine.
Substitution: The bromine atom on the furan ring can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium thiolate or primary amines in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while substitution of the bromine atom can yield various substituted furan derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, 5-(((4-Bromo-5-(dimethylamino)furan-2-yl)methylene)amino)-2-chlorobenzoic acid is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development. Studies may focus on its activity against specific enzymes or receptors, as well as its potential therapeutic effects.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of industrial chemicals.
Mécanisme D'action
The mechanism by which 5-(((4-Bromo-5-(dimethylamino)furan-2-yl)methylene)amino)-2-chlorobenzoic acid exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the dimethylamino group and the furan ring can influence its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(((4-Bromo-5-(dimethylamino)furan-2-yl)methylene)amino)-2-fluorobenzoic acid: Similar structure but with a fluorine atom instead of chlorine.
5-(((4-Bromo-5-(dimethylamino)furan-2-yl)methylene)amino)-2-methylbenzoic acid: Similar structure but with a methyl group instead of chlorine.
5-(((4-Bromo-5-(dimethylamino)furan-2-yl)methylene)amino)-2-nitrobenzoic acid: Similar structure but with a nitro group instead of chlorine.
Uniqueness
The uniqueness of 5-(((4-Bromo-5-(dimethylamino)furan-2-yl)methylene)amino)-2-chlorobenzoic acid lies in its specific combination of substituents, which can influence its chemical reactivity and biological activity. The presence of both the bromine and chlorine atoms, along with the dimethylamino group, provides a distinct set of properties that can be exploited in various applications.
Propriétés
Formule moléculaire |
C14H12BrClN2O3 |
|---|---|
Poids moléculaire |
371.61 g/mol |
Nom IUPAC |
5-[[4-bromo-5-(dimethylamino)furan-2-yl]methylideneamino]-2-chlorobenzoic acid |
InChI |
InChI=1S/C14H12BrClN2O3/c1-18(2)13-11(15)6-9(21-13)7-17-8-3-4-12(16)10(5-8)14(19)20/h3-7H,1-2H3,(H,19,20) |
Clé InChI |
AVIVOFVFXJCCDM-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=C(C=C(O1)C=NC2=CC(=C(C=C2)Cl)C(=O)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,3-Dihydropyrazolo[5,1-b]thiazole-6-carbaldehyde](/img/structure/B12886786.png)

![1H-Pyrrole, 2-[(4-methylphenyl)sulfonyl]-](/img/structure/B12886801.png)


![1,3-Diphenyl-1,2-dihydro-4H-pyrazolo[4,3-c]quinolin-4-one](/img/structure/B12886813.png)


![2-(Difluoromethoxy)benzo[d]oxazole-5-sulfonamide](/img/structure/B12886823.png)




![2-(Carboxy(hydroxy)methyl)-4-hydroxybenzo[d]oxazole](/img/structure/B12886846.png)
